

Application Notes & Protocols: 306-N16B for Cas9 mRNA Codelivery

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Compound of Interest

Compound Name: 306-N16B

Cat. No.: B10857174

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipid **306-N16B** is a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of genetic material.^{[1][2][3]} These LNPs have demonstrated a significant tropism for the lungs, particularly endothelial cells, following intravenous administration.^{[1][2][3][4][5]} This characteristic makes **306-N16B** a promising vehicle for the in vivo codelivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA), enabling targeted genome editing in lung tissues.^{[4][5][6][7]} These application notes provide a detailed overview and experimental protocols for the use of **306-N16B** in CRISPR-Cas9 applications.

While **306-N16B** LNPs show high efficacy in lung-specific delivery of a single mRNA, it has been observed that the co-delivery of the larger Cas9 mRNA and sgRNA may result in reduced tissue selectivity, with some expression also detected in the liver.^{[4][6][7]}

Quantitative Data Summary

For effective comparison, the following tables summarize the key quantitative data from referenced experiments utilizing **306-N16B** for mRNA delivery.

Table 1: Lipid Nanoparticle (LNP) Formulation and Physicochemical Properties

Component	Molar Ratio (%)	Function
306-N16B	50	Ionizable cationic lipid; facilitates nucleic acid encapsulation and lung targeting.
Cholesterol	38.5	Helper lipid; stabilizes the LNP structure.
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)	10	Helper lipid; contributes to LNP stability and fluidity.
DMG-PEG2000	1.5	PEGylated lipid; prevents aggregation and prolongs circulation time.

Table 2: In Vivo Experimental Parameters and Efficacy

Parameter	Value/Description
Animal Model	Ai14 transgenic mice
Cargo	Cas9 mRNA and sgLoxP
Total RNA Dose	1.67 mg/kg
Cas9 mRNA:sgLoxP Weight Ratio	1:1.2
Administration Route	Intravenous (tail vein injection)
Primary Target Organ	Lungs
Observed Off-Target Organ	Liver (weak signal)
Analysis Timepoint	7 days post-injection

Experimental Protocols

The following protocols provide a detailed methodology for the formulation of **306-N16B** LNPs, their characterization, and in vivo application for Cas9 mRNA and sgRNA codelivery.

Protocol 1: Formulation of **306-N16B** Lipid Nanoparticles

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

- **306-N16B**
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Lipid Stock Preparation:
 - Dissolve **306-N16B**, cholesterol, DOPC, and DMG-PEG2000 in ethanol at the desired molar ratios (50:38.5:10:1.5). The final total lipid concentration in the ethanolic phase should be between 10-20 mM.
- Nucleic Acid Preparation:
 - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. Ensure a final weight ratio of Cas9 mRNA to sgRNA of 1:1.2.

- Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (nucleic acids in citrate buffer) to the organic phase (lipids in ethanol) to 3:1.
 - Pump the two solutions through the microfluidic device to induce self-assembly of the LNPs.
- Dialysis:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated nucleic acids. Change the PBS buffer at least twice during dialysis.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of **306-N16B** LNPs

This protocol outlines the standard procedures for characterizing the physicochemical properties of the formulated LNPs.

Materials:

- **306-N16B** LNP formulation
- Deionized water
- PBS
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer
- RiboGreen assay kit

- Triton X-100

Procedure:

- Size and Polydispersity Index (PDI) Measurement:
 - Dilute an aliquot of the LNP suspension in PBS.
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential Measurement:
 - Dilute an aliquot of the LNP suspension in deionized water.
 - Measure the surface charge using a zeta potential analyzer.
- Encapsulation Efficiency:
 - Use a RiboGreen assay to determine the amount of encapsulated mRNA.
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
 - The encapsulation efficiency is calculated as: $((\text{Fluorescence_after_lysis} - \text{Fluorescence_before_lysis}) / \text{Fluorescence_after_lysis}) * 100\%$.

Protocol 3: In Vivo Codelivery of Cas9 mRNA and sgRNA

This protocol describes the intravenous administration of **306-N16B** LNPs to mice for in vivo genome editing.

Materials:

- **306-N16B** LNPs encapsulating Cas9 mRNA and sgRNA
- Ai14 transgenic mice
- Sterile PBS

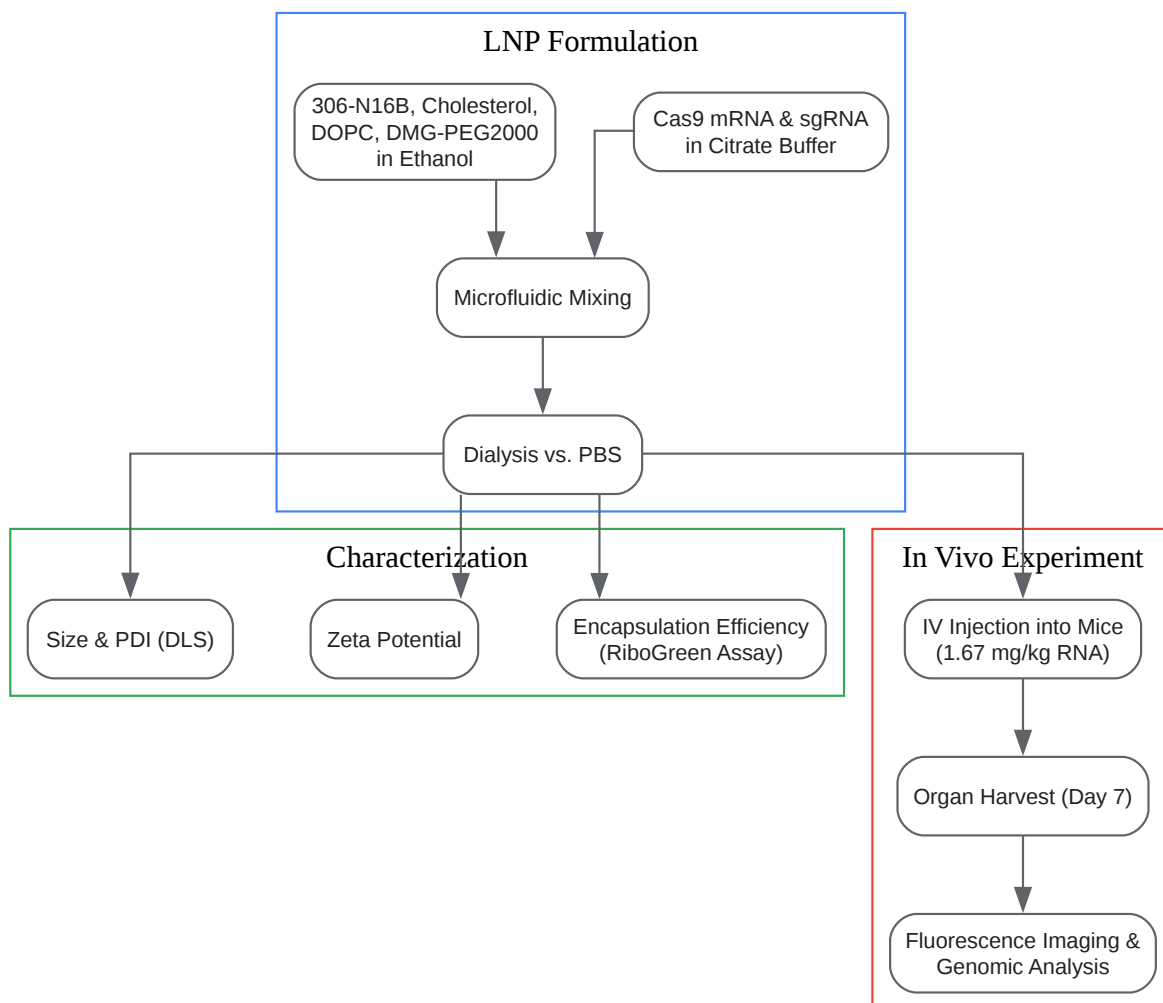
- Insulin syringes

Procedure:

- Animal Handling:
 - Acclimatize Ai14 transgenic mice for at least one week before the experiment.
- Dose Preparation:
 - Dilute the LNP formulation in sterile PBS to achieve a final total RNA concentration that allows for a dosage of 1.67 mg/kg in a total injection volume of approximately 100-200 μ L.
- Intravenous Injection:
 - Administer the prepared LNP solution to the mice via tail vein injection.
- Monitoring and Analysis:
 - Monitor the health of the mice daily.
 - At 7 days post-injection, euthanize the mice and harvest organs (lungs, liver, spleen, heart, kidneys) for analysis.
- Analysis of Gene Editing:
 - For Ai14 mice, the expression of tdTomato can be visualized by fluorescence imaging of the harvested organs.
 - Further quantification of gene editing can be performed by isolating genomic DNA from the tissues and using techniques such as T7 endonuclease I assay or next-generation sequencing.

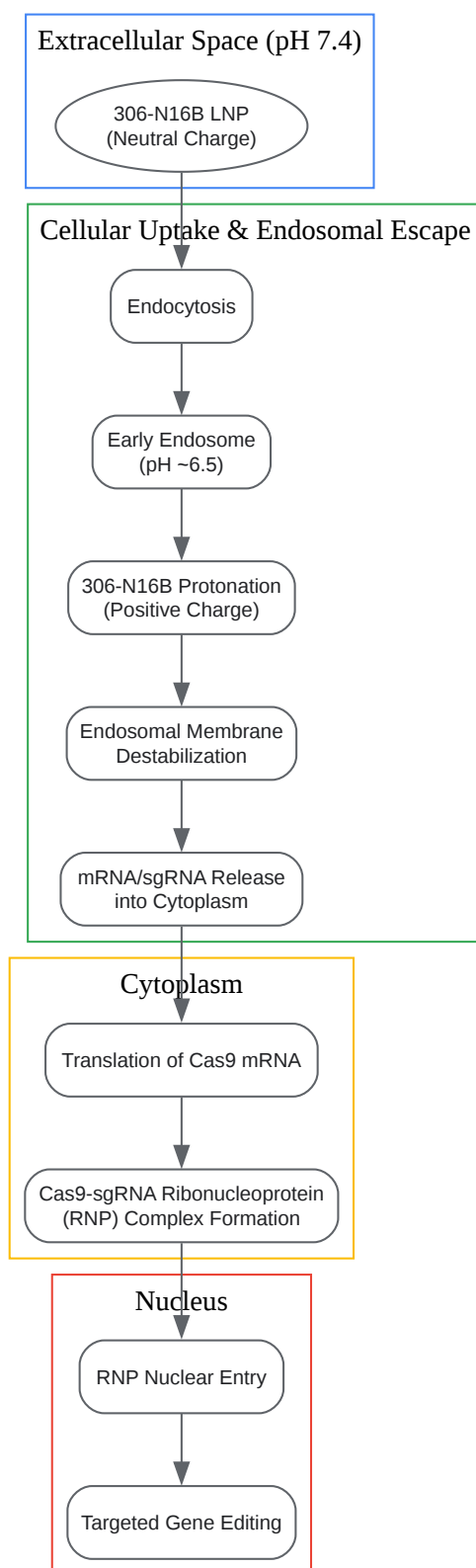
Visualizations

The following diagrams illustrate the experimental workflow and the proposed cellular uptake and endosomal escape pathway of **306-N16B** LNPs.



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Caption: Experimental workflow for **306-N16B** LNP formulation, characterization, and in vivo application.



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Caption: Proposed mechanism of cellular uptake and action for **306-N16B** LNPs.

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